7-amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydro-5H-pyrano[2,3-d]pyrimidine-5,5,6-tricarbonitrile
Description
This compound, with the molecular formula C₁₂H₈N₆O₃ and molecular weight 284.24 g/mol, is a polycyclic heterocycle featuring a pyrano[2,3-d]pyrimidine core substituted with amino, dimethyl, dioxo, and tricarbonitrile groups. Its CAS registry number is 41278-83-5, and it is cataloged under MDL number MFCD01814845 . The structure combines a pyran ring fused to a pyrimidine system, with three nitrile groups enhancing its electron-deficient character.
Properties
IUPAC Name |
7-amino-1,3-dimethyl-2,4-dioxopyrano[2,3-d]pyrimidine-5,5,6-tricarbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N6O3/c1-17-9(19)7-10(18(2)11(17)20)21-8(16)6(3-13)12(7,4-14)5-15/h16H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATZOFTHLRPOJKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)C(C(=C(O2)N)C#N)(C#N)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydro-5H-pyrano[2,3-d]pyrimidine-5,5,6-tricarbonitrile typically involves a multi-component reaction. One common method is the three-component cyclocondensation reaction involving aromatic aldehydes, malononitrile, and barbituric acid. This reaction is often catalyzed by SnO₂/SiO₂ and carried out in ethanol at room temperature .
Industrial Production Methods
In an industrial setting, the synthesis can be scaled up using similar reaction conditions but with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Green chemistry approaches, such as using water-ethanol mixtures as solvents, are also explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can target the nitrile groups, converting them into amines or amides.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the amino and nitrile groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitroso derivatives, while reduction can produce primary amines. Substitution reactions can lead to a variety of derivatives depending on the nucleophile employed.
Scientific Research Applications
General Procedure for Synthesis
-
Reagents :
- 6-amino-1,3-dimethyluracil (1 mmol)
- Malononitrile (1 mmol)
- Aromatic aldehyde (1 mmol)
- Bismuth(III) triflate (10% mol)
- Ethanol (5 mL)
-
Procedure :
- Combine all reagents in a reaction flask.
- Reflux the mixture at 80°C for the specified time.
- Monitor the reaction progress using thin-layer chromatography (TLC).
- Upon completion, filter the precipitated solid and wash with water and cold ethanol.
- Purify the crude product using chromatographic techniques .
Biological Activities
Research indicates that compounds similar to 7-amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydro-5H-pyrano[2,3-d]pyrimidine-5,5,6-tricarbonitrile exhibit various biological activities:
- Anticancer Activity : Some derivatives have demonstrated cytotoxic effects against cancer cell lines such as cervical HeLa and prostate DU 205 cells. This suggests potential applications in cancer therapy .
- Antimicrobial Properties : The compound's structure may contribute to its efficacy as an antimicrobial agent. Similar pyrimidine derivatives have been studied for their ability to inhibit bacterial growth and combat infections .
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in disease processes. For instance, related compounds have been identified as inhibitors of protein kinases and reverse transcriptase enzymes involved in HIV replication .
Therapeutic Applications
Given its diverse biological activities, this compound holds promise for several therapeutic applications:
| Therapeutic Area | Potential Applications |
|---|---|
| Cancer Treatment | Cytotoxic agents against various cancer cell lines |
| Antimicrobial Therapy | Treatment for bacterial infections |
| Vascular Disorders | Potential vasodilators or hypotensive agents |
| Viral Infections | Inhibition of viral replication (e.g., HIV) |
| Neurological Disorders | Possible applications in treating neurological conditions |
Case Studies
Recent studies have highlighted specific cases where derivatives of this compound were synthesized and tested:
- Synthesis and Characterization : A study detailed the synthesis of various substituted phenyl derivatives of the compound using bismuth(III) triflate as a catalyst. The characterization included IR spectroscopy and NMR analysis to confirm structural integrity .
- Biological Evaluation : Another research effort focused on evaluating the cytotoxicity of synthesized derivatives against HeLa and DU 205 cell lines. Results indicated significant inhibitory effects compared to control groups .
Mechanism of Action
The mechanism of action of 7-amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydro-5H-pyrano[2,3-d]pyrimidine-5,5,6-tricarbonitrile primarily involves its interaction with molecular targets like enzymes. For example, as a PARP-1 inhibitor, it binds to the active site of the enzyme, preventing it from repairing DNA damage. This leads to the accumulation of DNA breaks, which can trigger cell death pathways in cancer cells .
Comparison with Similar Compounds
Structural and Substituent Variations
The following table summarizes key structural differences between the target compound and analogous pyrano[2,3-d]pyrimidine derivatives:
Key Observations :
- Substituent Effects : The target compound’s 5,5,6-tricarbonitrile substitution is unique compared to analogs, which typically feature a single nitrile at position 6 and aromatic or alkyl groups at position 5. The tricarbonitrile moiety likely increases polarity and reactivity .
- Melting Points : Derivatives with aromatic substituents (e.g., phenyl, nitrophenyl) exhibit higher melting points (>200°C) due to enhanced π-stacking and crystallinity. For example, 3a melts at 219–222°C , while a related compound with a 2-nitrophenyl group forms a stable crystalline lattice with unclassical hydrogen bonds (C–H···O/N) .
Spectroscopic Data Comparison
The table below highlights NMR and IR spectral features:
Key Observations :
- Methyl Groups : All dimethyl-substituted analogs show singlet peaks near δ 3.08–3.36 ppm for the N–CH₃ groups .
- Aromatic Protons : Compounds with phenyl substituents (e.g., 3a ) exhibit multiplet signals at δ 7.15–7.39 ppm for aromatic hydrogens .
- Nitrile Stretch : IR spectra confirm the presence of C≡N groups at ~2194 cm⁻¹ .
Key Observations :
- Efficiency: Solvent-free methods and nanocatalysts (e.g., MWCNTs) achieve high yields (>95%) by enhancing reaction kinetics and reducing side products .
- Crystallization : Derivatives with nitro groups form stable solvates (e.g., DMF), aiding in structural characterization via X-ray diffraction .
Research Implications and Contradictions
- Discrepancies in Melting Points: Compound 3a is reported with mp 219–222°C in one study but 259–260°C in another , possibly due to polymorphic differences or experimental conditions.
- Biological Activity: While antimicrobial activity is noted for related pyrano[2,3-d]pyrimidines , the target compound’s bioactivity remains unexplored in the provided evidence.
Biological Activity
7-amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydro-5H-pyrano[2,3-d]pyrimidine-5,5,6-tricarbonitrile is a compound of significant interest due to its diverse biological activities. This article reviews its synthesis, biological properties, and potential therapeutic applications based on recent research findings.
Synthesis
The compound can be synthesized through various methods involving the reaction of pyranones with malononitrile and other reagents under specific conditions. One notable method includes a one-pot synthesis catalyzed by bismuth triflate, which has shown to be efficient and environmentally friendly .
Antitumor Activity
Several studies have demonstrated the antitumor potential of this compound. For instance:
- Cell Line Studies : The compound exhibited significant inhibitory effects on breast cancer cell lines (MDA-MB-231) with an IC50 value indicating effective cytotoxicity . The structure-activity relationship suggests that modifications in the molecular structure can enhance its activity against tumor cells.
| Compound | IC50 (μM) | Cell Line |
|---|---|---|
| This compound | 27.6 | MDA-MB-231 |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Research indicates that derivatives of pyrimidine compounds can exhibit significant antibacterial and antifungal activities. The presence of the pyrimidine ring is crucial for these activities .
The biological activity is attributed to several mechanisms:
- Inhibition of Key Enzymes : Compounds in this class have been shown to inhibit dihydrofolate reductase and other enzymes critical for cell proliferation .
- Cell Cycle Arrest : Studies indicate that these compounds may induce cell cycle arrest in cancer cells, leading to apoptosis .
Case Studies
- Breast Cancer Inhibition : A study conducted on a series of synthesized thieno[2,3-d]pyrimidine derivatives showed that the presence of electron-withdrawing groups enhanced cytotoxicity against breast cancer cells .
- Antibacterial Evaluation : A range of derivatives were tested against various bacterial strains. The results indicated that certain modifications led to increased potency against Gram-positive and Gram-negative bacteria .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
